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Introduction
Lipoamido-PEG4-acid is a heterobifunctional linker that offers a versatile platform for creating

stable bioconjugates. This molecule incorporates three key features: a lipoamide group for

strong anchoring to metal surfaces, a hydrophilic polyethylene glycol (PEG) spacer to enhance

solubility and reduce non-specific binding, and a terminal carboxylic acid for covalent

conjugation to amine-containing biomolecules. The unique combination of these functionalities

makes Lipoamido-PEG4-acid an invaluable tool in drug delivery, diagnostics, and various

bioconjugation applications.[1]

The lipoamide moiety, with its disulfide bond, provides a stable bidentate chelation to gold,

silver, and other metal surfaces, making it ideal for the functionalization of nanoparticles and

biosensors.[2] The PEG4 spacer, a discrete chain of four ethylene glycol units, imparts

hydrophilicity to the conjugate, which can improve the bioavailability and in vivo circulation time

of therapeutic molecules.[3][4] The terminal carboxylic acid can be readily activated to form a

stable amide bond with primary amines present on proteins, peptides, and other biomolecules.

[5]

These application notes provide detailed protocols for the use of Lipoamido-PEG4-acid in the

preparation of stable bioconjugates, including the functionalization of gold nanoparticles and

the conjugation to proteins.
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Data Presentation
Table 1: Physicochemical Properties of Lipoamido-
PEG4-acid

Property Value Reference

Molecular Weight 453.61 g/mol --INVALID-LINK--

Purity ≥95% --INVALID-LINK--

Storage -20°C, desiccated --INVALID-LINK--

Solubility
Soluble in DMSO, DMF, and

aqueous buffers
--INVALID-LINK--

Table 2: Recommended Reaction Conditions for
EDC/NHS-mediated Amine Coupling
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Parameter Recommended Range Notes

Activation Step

Lipoamido-PEG4-acid

Concentration
1-10 mM

Can be optimized based on

the scale of the reaction.

EDC to Lipoamido-PEG4-acid

Molar Ratio
1.5 - 5 fold excess

Higher excess can improve

activation efficiency but may

require more extensive

purification.

NHS to Lipoamido-PEG4-acid

Molar Ratio
1.5 - 5 fold excess

NHS stabilizes the active ester

intermediate.

Activation Buffer MES, pH 5.5-6.5

Avoid buffers containing

primary amines or

carboxylates.

Activation Time
15-30 minutes at room

temperature

Conjugation Step

Amine-containing Biomolecule

to Lipoamido-PEG4-acid Molar

Ratio

1:5 to 1:20 (Linker in excess)

The optimal ratio should be

determined empirically to

achieve the desired degree of

labeling.

Conjugation Buffer PBS, pH 7.2-8.0

The reaction of the NHS-ester

with primary amines is most

efficient at a slightly alkaline

pH.

Conjugation Time
2 hours at room temperature or

overnight at 4°C

Longer incubation at 4°C can

be beneficial for sensitive

proteins.

Quenching Step

Quenching Reagent
50-100 mM Tris buffer, glycine,

or hydroxylamine

To deactivate any unreacted

NHS-esters.
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Quenching Time
15-30 minutes at room

temperature

Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with
Lipoamido-PEG4-acid
This protocol describes the surface modification of pre-synthesized gold nanoparticles (AuNPs)

with Lipoamido-PEG4-acid to create a stable, carboxyl-terminated nanoparticle platform.

Materials:

Gold nanoparticles (AuNPs) in citrate buffer

Lipoamido-PEG4-acid

Phosphate Buffered Saline (PBS), pH 7.4

Deionized (DI) water

Centrifuge and appropriate tubes

Procedure:

Preparation of Lipoamido-PEG4-acid Solution: Prepare a stock solution of Lipoamido-
PEG4-acid in DI water or PBS at a concentration of 1-5 mg/mL.

Incubation: Add the Lipoamido-PEG4-acid solution to the AuNP suspension. The final

concentration of the linker should be in the micromolar to millimolar range, depending on the

nanoparticle concentration and desired surface density. A typical starting point is a 1000-fold

molar excess of the linker relative to the AuNPs.

Reaction: Incubate the mixture for 2-4 hours at room temperature with gentle stirring or

shaking. This allows for the displacement of the citrate capping agent and the formation of a

self-assembled monolayer of Lipoamido-PEG4-acid on the AuNP surface.
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Purification: Centrifuge the AuNP suspension to pellet the functionalized nanoparticles. The

centrifugation speed and time will depend on the size of the AuNPs. For example, 20 nm

AuNPs can be pelleted at approximately 12,000 x g for 20 minutes.

Washing: Carefully remove the supernatant containing excess, unreacted linker. Resuspend

the AuNP pellet in fresh PBS.

Repeat Purification: Repeat the centrifugation and washing steps two more times to ensure

complete removal of any unbound Lipoamido-PEG4-acid.

Final Resuspension: After the final wash, resuspend the purified Lipoamido-PEG4-acid
functionalized AuNPs in the desired buffer for storage or further conjugation.

Characterization (Optional but Recommended): Characterize the functionalized AuNPs using

techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon

resonance peak), dynamic light scattering (DLS) (to measure the increase in hydrodynamic

diameter), and zeta potential measurements (to confirm changes in surface charge).

Protocol 2: Conjugation of Lipoamido-PEG4-acid to a
Protein via EDC/NHS Chemistry
This protocol details the covalent attachment of Lipoamido-PEG4-acid to primary amines

(e.g., lysine residues) on a target protein.

Materials:

Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

Lipoamido-PEG4-acid

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Desalting column or dialysis cassette for purification

Procedure:

Reagent Preparation:

Equilibrate Lipoamido-PEG4-acid, EDC, and NHS to room temperature before use.

Prepare a stock solution of Lipoamido-PEG4-acid in an anhydrous organic solvent like

DMSO or DMF, or directly in the Activation Buffer if solubility permits.

Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

Activation of Lipoamido-PEG4-acid:

In a reaction tube, dissolve the desired amount of Lipoamido-PEG4-acid in the Activation

Buffer.

Add a 2 to 5-fold molar excess of EDC and NHS to the Lipoamido-PEG4-acid solution.

Incubate for 15 minutes at room temperature to form the amine-reactive NHS-ester.

Protein Preparation:

Ensure the protein solution is in an amine-free buffer at a concentration suitable for

conjugation (typically 1-10 mg/mL).

Conjugation Reaction:

Add the activated Lipoamido-PEG4-acid solution to the protein solution. The molar ratio

of the linker to the protein should be optimized to achieve the desired degree of labeling (a

starting point is a 10-20 fold molar excess of the linker).

Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching the Reaction:

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to

deactivate any unreacted NHS-esters.

Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate:

Remove excess, unreacted Lipoamido-PEG4-acid and reaction byproducts by using a

desalting column, size-exclusion chromatography (SEC), or dialysis against an

appropriate buffer (e.g., PBS).

Characterization:

Determine the degree of labeling (DOL), which is the number of Lipoamido-PEG4-acid
molecules conjugated per protein molecule. This can be assessed using various methods,

including MALDI-TOF mass spectrometry, UV-Vis spectroscopy (if the linker has a

chromophore), or by conjugating a fluorescent dye to the lipoic acid moiety.

Assess the purity and integrity of the conjugate using SDS-PAGE and SEC.

Confirm the retained biological activity of the protein using a relevant functional assay.

Mandatory Visualization
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Caption: Workflow for functionalizing gold nanoparticles.
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Caption: Workflow for protein conjugation.
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Caption: EDC/NHS bioconjugation reaction pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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